molecular formula C17H14N2O2S2 B7744818 3-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)pentane-2,4-dione

3-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)pentane-2,4-dione

Cat. No.: B7744818
M. Wt: 342.4 g/mol
InChI Key: YYBUYEKTVAYUID-UHFFFAOYSA-N
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Description

3-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)pentane-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines.

Properties

IUPAC Name

3-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylpentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c1-10(20)15(11(2)21)23-17-13-8-14(12-6-4-3-5-7-12)22-16(13)18-9-19-17/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBUYEKTVAYUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NC=NC2=C1C=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)pentane-2,4-dione typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes heating thiophene-2-carboxamides in formic acid to yield thienopyrimidin-4-ones . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

These methods would typically include the use of large-scale reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)pentane-2,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

3-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)pentane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s thienopyrimidine core allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)pentane-2,4-dione apart from similar compounds is its unique thioether linkage, which can influence its reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .

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